An In-depth Technical Guide to the Synthesis of Formyl Fluoride from Formic Acid
An In-depth Technical Guide to the Synthesis of Formyl Fluoride from Formic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
Formyl fluoride (B91410) (HCOF), the simplest acyl fluoride, is a reactive chemical intermediate with significant applications in organic synthesis, including as a formylating agent. Its inherent instability, however, necessitates careful consideration of its synthesis and handling. This technical guide provides a comprehensive overview of the primary synthetic routes to formyl fluoride originating from formic acid. Detailed experimental protocols, comparative quantitative data, and mechanistic insights are presented to equip researchers with the practical knowledge required for its safe and efficient preparation.
Introduction
Formyl fluoride is a colorless, toxic gas that decomposes at room temperature.[1] Its reactivity makes it a valuable reagent for introducing a formyl group into various organic molecules. The synthesis of formyl fluoride from the readily available and inexpensive starting material, formic acid, has been approached through several key fluorination strategies. This document details the most prominent methods, focusing on the use of benzoyl fluoride, cyanuric fluoride, and acetic formic anhydride (B1165640) in conjunction with hydrogen fluoride. Each method's advantages, limitations, and specific procedural requirements are discussed.
Synthetic Methodologies
The conversion of formic acid to formyl fluoride is typically achieved through a nucleophilic acyl substitution mechanism, where the hydroxyl group of formic acid is replaced by a fluoride ion. The choice of fluorinating agent is critical and dictates the reaction conditions and overall efficiency.
Fluorination using Benzoyl Fluoride
A common and effective method for preparing formyl fluoride involves the reaction of formic acid or its salt with benzoyl fluoride. Benzoyl fluoride can be used directly or generated in situ from benzoyl chloride and a fluoride source.
Reaction Scheme:
or with sodium formate (B1220265):
Experimental Protocol: Synthesis from Sodium Formate and in situ Generated Benzoyl Fluoride [1]
This procedure is adapted from the method reported by Olah and Kuhn, where benzoyl fluoride is generated in situ from benzoyl chloride and potassium hydrogen fluoride (KHF₂).
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Reagents:
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Anhydrous Sodium Formate (HCOONa)
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Benzoyl Chloride (C₆H₅COCl)
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Potassium Hydrogen Fluoride (KHF₂)
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Procedure:
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In a flask equipped with a distillation apparatus, a mixture of potassium hydrogen fluoride and benzoyl chloride is heated to generate benzoyl fluoride.
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Anhydrous sodium formate is then added to the reaction mixture.
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The mixture is heated, and the volatile formyl fluoride (b.p. -29 °C) is distilled off and collected in a cold trap (e.g., cooled with liquid nitrogen or a dry ice/acetone bath).
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Due to its instability, the collected formyl fluoride should be used immediately or stored at very low temperatures over an anhydrous alkali metal fluoride like potassium fluoride to absorb any traces of hydrogen fluoride.[1]
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Fluorination using Cyanuric Fluoride
Cyanuric fluoride ((CNOF)₃) is a versatile and effective fluorinating agent for converting carboxylic acids to their corresponding acyl fluorides. The reaction is typically carried out in the presence of a base, such as pyridine (B92270), which acts as a catalyst.[2]
Reaction Scheme:
Experimental Protocol: General Procedure for Carboxylic Acid Fluorination [2]
While a specific protocol for formic acid is not detailed in the cited literature, a general procedure for carboxylic acids is provided and can be adapted.
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Reagents:
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Formic Acid (HCOOH)
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Cyanuric Fluoride ((CNOF)₃)
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Pyridine
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Anhydrous Acetonitrile (B52724)
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Procedure:
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A solution of cyanuric fluoride in anhydrous acetonitrile is prepared in a reaction vessel.
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A solution of formic acid and pyridine in anhydrous acetonitrile is added to the cyanuric fluoride solution at room temperature over a period of 10 minutes.
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The reaction mixture is stirred for an additional 50 minutes.
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As formyl fluoride is a gas, it would need to be collected from the reaction vessel via a cold trap as it is formed. The workup described for solid/liquid acyl fluorides (pouring into ice-water and extraction) is not applicable.
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Careful control of stoichiometry is important, as excess reagents may contaminate the product.
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Fluorination using Acetic Formic Anhydride and Hydrogen Fluoride
This method, also developed by Olah and Kuhn, provides a high-yield route to formyl fluoride. Acetic formic anhydride is first prepared and then reacted with anhydrous hydrogen fluoride.
Reaction Scheme:
Experimental Protocol:
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Step 1: Preparation of Acetic Formic Anhydride
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Acetic formic anhydride can be synthesized by the reaction of sodium formate with acetyl chloride in anhydrous diethyl ether at 23–27 °C.
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Step 2: Synthesis of Formyl Fluoride [3]
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Reagents:
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Acetic Formic Anhydride (CH₃COOCHO)
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Anhydrous Hydrogen Fluoride (HF)
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Procedure:
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Anhydrous hydrogen fluoride is added to acetic formic anhydride at a low temperature (e.g., in a dry ice/acetone bath).
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The reaction mixture is allowed to warm up, and the gaseous formyl fluoride is evolved.
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The product is collected in a cold trap. This method is reported to yield up to 67% formyl fluoride.[3]
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Quantitative Data Summary
The following table summarizes the reported yields for the different synthetic methods for producing formyl fluoride from formic acid or its derivatives.
| Fluorinating Agent | Starting Material | Base/Catalyst | Reported Yield (%) | Reference |
| Benzoyl Chloride / KF | Anhydrous Formic Acid | - | 16 | [3] |
| Benzoyl Fluoride | Formic Acid | - | 36 | [3] |
| Benzoyl Chloride / KHF₂ | Formic Acid | - | 35 | [3] |
| Acetic Formic Anhydride / HF | Acetic Formic Anhydride | - | 67 | [3] |
| Cyanuric Fluoride | Formic Acid | Pyridine | Not specified | [2] |
Spectroscopic Data
Infrared (IR) Spectroscopy
The gas-phase infrared spectrum of formyl fluoride has been studied in detail. The principal absorption bands are assigned to its fundamental vibrational modes.
| Wavenumber (cm⁻¹) | Assignment | Vibrational Mode |
| ~3000 | ν₁ | C-H Stretch |
| ~1850 | ν₂ | C=O Stretch |
| ~1350 | ν₃ | C-H Bend |
| ~1060 | ν₄ | C-F Stretch |
| ~770 | ν₅ | O=C-F Bend |
| ~660 | ν₆ | Out-of-plane Bend |
Note: The exact peak positions can vary slightly depending on the resolution and phase (gas, matrix isolation).
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR: A doublet would be expected for the formyl proton, split by the adjacent fluorine atom. The chemical shift would likely be in the region of other formyl protons, but deshielded due to the electronegativity of the fluorine.
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¹⁹F NMR: A doublet would be expected for the fluorine atom, split by the adjacent proton. The chemical shift would fall within the typical range for acyl fluorides.
Reaction Mechanisms and Logical Relationships
The synthesis of formyl fluoride from formic acid and a fluorinating agent generally proceeds via a nucleophilic acyl substitution mechanism.
Mechanism of Fluorination with Benzoyl Fluoride
In this reaction, the carbonyl oxygen of formic acid is protonated (or in the case of formate, it is already deprotonated), and the carbonyl carbon is attacked by the fluoride from benzoyl fluoride, or the formate anion attacks the carbonyl of benzoyl fluoride. A tetrahedral intermediate is formed, which then collapses, eliminating the more stable leaving group to yield formyl fluoride.
